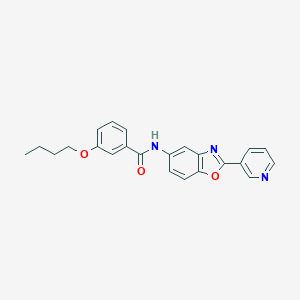![molecular formula C22H24ClN3O3 B278641 N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMMP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and anti-inflammatory properties. This compound has also been shown to modulate various signaling pathways and enzymes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it has shown promising results in various therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
For N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide research include further studies on its mechanism of action, optimization of its therapeutic potential, and clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with 1-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one in the presence of a coupling agent. The resulting product is then treated with a carboxylic acid to obtain the final compound.
Applications De Recherche Scientifique
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, this compound has been studied for its anti-inflammatory properties.
Propriétés
Formule moléculaire |
C22H24ClN3O3 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-15-2-5-18(6-3-15)26-14-16(12-21(26)27)22(28)24-17-4-7-20(19(23)13-17)25-8-10-29-11-9-25/h2-7,13,16H,8-12,14H2,1H3,(H,24,28) |
Clé InChI |
OLUVBSAHHAWMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)

![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
